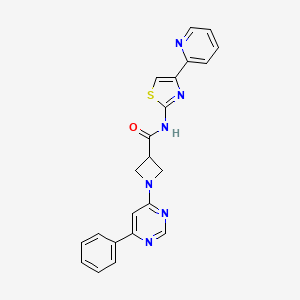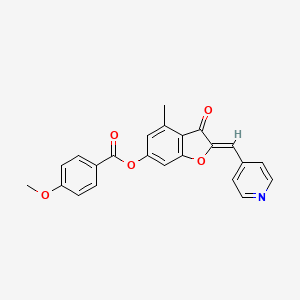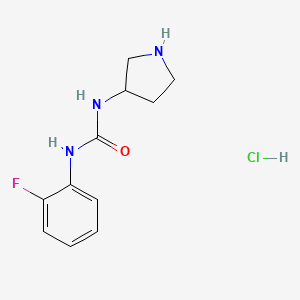
1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmacophore Design of p38α MAP Kinase Inhibitors
Research on synthetic compounds with tri- and tetra-substituted imidazole scaffolds, known for their selective inhibition of the p38 mitogen-activated protein (MAP) kinase, has highlighted the potential of fluorophenyl rings in enhancing binding selectivity and potency. These inhibitors are crucial for controlling proinflammatory cytokine release and have been studied for their design, synthesis, and activity, demonstrating the significance of fluorine substitution in medicinal chemistry (Scior et al., 2011).
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered saturated nitrogen heterocycle, has been extensively used in medicinal chemistry to derive compounds for treating human diseases. The interest in pyrrolidine derivatives, including the role of fluorine substitution, underscores its importance in exploring pharmacophore space and contributing to the stereochemistry of molecules. This versatility aids in achieving target selectivity and optimizing the biological profile of drug candidates (Li Petri et al., 2021).
Synthesis of Fluorinated Compounds
Fluorinated compounds, particularly those involving fluorophenyl and pyrrolidinyl urea scaffolds, play a significant role in developing non-steroidal anti-inflammatory drugs, highlighting the importance of practical and efficient synthesis methods. Research has focused on optimizing these synthesis processes to enhance the availability and applicability of such compounds in medicinal chemistry and drug development (Qiu et al., 2009).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O.ClH/c12-9-3-1-2-4-10(9)15-11(16)14-8-5-6-13-7-8;/h1-4,8,13H,5-7H2,(H2,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDRGOGXVGCEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

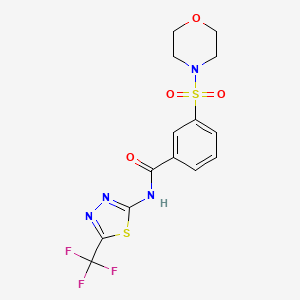
![Cyclohex-3-en-1-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2813170.png)
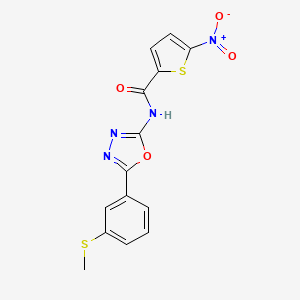

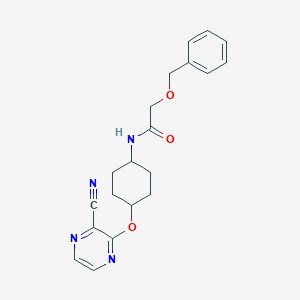

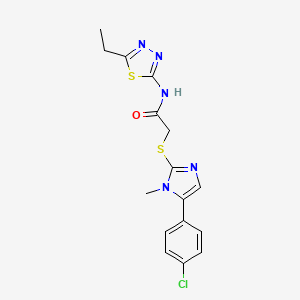
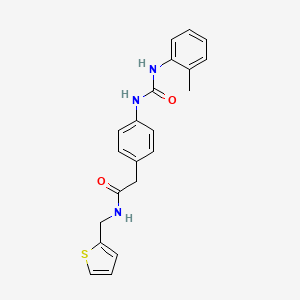
![N-(4-chlorophenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2813183.png)
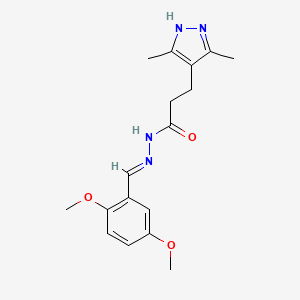

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2813186.png)
